2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-
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Overview
Description
2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- is a compound belonging to the class of pyrimidinones Pyrimidinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- typically involves multiple steps. One common method involves the reaction of p-methylsulfonyl acetophenone with 4-un/substituted phenylhydrazine HCl under Fischer indole synthesis conditions to yield indole derivatives. These derivatives are then converted to indole-3-carbaldehyde derivatives by Vilsmeir Haack’s formylation reaction using POCl3 and DMF .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain associated with various inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Benzimidazole derivatives: Known for their selective COX-2 inhibitory activity and anti-inflammatory properties.
Uniqueness
2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl- is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidinone core with a methylsulfonyl phenyl group enhances its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Properties
CAS No. |
651316-46-0 |
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Molecular Formula |
C17H13ClN2O3S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-chloro-6-(4-methylsulfonylphenyl)-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C17H13ClN2O3S/c1-24(22,23)14-9-7-12(8-10-14)15-11-16(18)19-17(21)20(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
WDCUZRHHFPKGJP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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